molecular formula C8H9Cl3N4O B15073352 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride

Cat. No.: B15073352
M. Wt: 283.5 g/mol
InChI Key: PQPZROSFRCBPIM-XHNKNCTESA-N
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Description

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, a methylideneamino group, and a hydroxyguanidine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with aminoguanidine under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the dichlorophenyl group and the hydroxyguanidine moiety contributes to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C8H9Cl3N4O

Molecular Weight

283.5 g/mol

IUPAC Name

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride

InChI

InChI=1S/C8H8Cl2N4O.ClH/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15;/h1-4,15H,(H3,11,13,14);1H/b12-4-;

InChI Key

PQPZROSFRCBPIM-XHNKNCTESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)NO)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl.Cl

Origin of Product

United States

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